1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine
Brand Name: Vulcanchem
CAS No.:
VCID: VC11027075
InChI: InChI=1S/C19H23FN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3
SMILES: CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F
Molecular Formula: C19H23FN2
Molecular Weight: 298.4 g/mol

1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine

CAS No.:

Cat. No.: VC11027075

Molecular Formula: C19H23FN2

Molecular Weight: 298.4 g/mol

* For research use only. Not for human or veterinary use.

1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine -

Specification

Molecular Formula C19H23FN2
Molecular Weight 298.4 g/mol
IUPAC Name 1-[(2-fluorophenyl)methyl]-4-[(4-methylphenyl)methyl]piperazine
Standard InChI InChI=1S/C19H23FN2/c1-16-6-8-17(9-7-16)14-21-10-12-22(13-11-21)15-18-4-2-3-5-19(18)20/h2-9H,10-15H2,1H3
Standard InChI Key HIFUXKJUQAFAJU-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F
Canonical SMILES CC1=CC=C(C=C1)CN2CCN(CC2)CC3=CC=CC=C3F

Introduction

Chemical Identity and Structural Features

1-(2-Fluorobenzyl)-4-(4-methylbenzyl)piperazine is a bis-benzylpiperazine derivative distinguished by a fluorine atom at the ortho-position of one benzyl group and a methyl group at the para-position of the other. The compound’s molecular structure combines the piperazine ring’s conformational flexibility with the electronic effects of fluorine and steric contributions of the methyl group, making it a candidate for structure-activity relationship (SAR) studies.

Pharmacological Significance and Research Applications

While direct studies on 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine are scarce, its structural analogs provide insights into potential therapeutic avenues:

Anticancer Activity

Piperazine derivatives bearing fluorinated benzyl groups have shown promise in oncology. For example, glycyrrhetic acid-piperazine hybrids inhibit cancer cell proliferation (e.g., MCF-7 cells, IC50_{50} = 1.08 µM) by targeting VEGFR2 tyrosine kinase . Similarly, emodin-piperazine conjugates exhibit cytotoxicity against HepG2 and MDA-MB-231 cells, inducing caspase-dependent apoptosis . These findings suggest that the fluorine and methyl substituents in 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine could be leveraged to enhance tumor selectivity or pharmacokinetic profiles.

Enzyme Inhibition

The 4-fluorobenzylpiperazine motif is a recognized pharmacophore in enzyme inhibition. For instance, [4-(4-fluorobenzyl)piperazin-1-yl]-(3-chloro-2-nitro-phenyl)methanone (compound 26) inhibits tyrosinase with an IC50_{50} of 0.18 µM, outperforming kojic acid by 100-fold . This highlights the potential of fluorinated piperazines to modulate enzymatic activity, positioning 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine as a candidate for targeting oxidoreductases or kinases.

ParameterRecommendation
Storage Temperature2–8°C
Light SensitivityStore in amber glass under inert atmosphere
Moisture SensitivityUse desiccants to prevent hydrolysis
Handling PrecautionsUse gloves, goggles, and fume hood

Note: Specific toxicological data are unavailable, but analogous compounds exhibit moderate toxicity profiles, necessitating standard laboratory precautions.

Future Perspectives and Research Directions

The structural uniqueness of 1-(2-fluorobenzyl)-4-(4-methylbenzyl)piperazine invites exploration in several areas:

  • SAR Studies: Systematically varying substituents to optimize binding to biological targets.

  • Drug Delivery: Investigating prodrug formulations to enhance bioavailability.

  • Target Identification: Screening against kinase or GPCR libraries to uncover novel mechanisms.

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